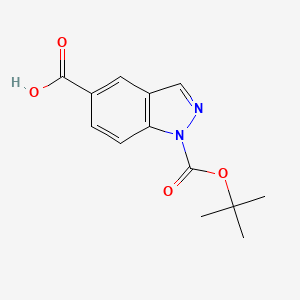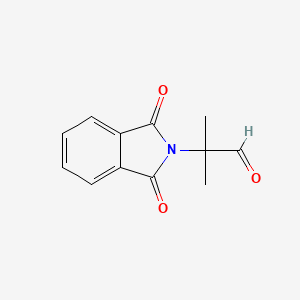
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropanal
Descripción general
Descripción
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropanal, also known as DIMPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure, which contains both an aldehyde and an isoindolinone moiety. The synthesis, mechanism of action, and physiological effects of DIMPA have been the focus of numerous research studies.
Aplicaciones Científicas De Investigación
Molecular Structure and Characterization
Researchers have elucidated the molecular structures of closely related compounds through techniques like X-ray crystallography and NMR spectroscopy. These studies provide foundational knowledge for understanding the chemical and physical properties of the compound and its derivatives. For instance, the molecular structures of methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate and its analogs have been determined, offering insights into their structural attributes (Sakhautdinov et al., 2013).
Genotoxicity Assessment
The genotoxicity of new lead compounds related to the treatment of sickle cell disease (SCD) has been evaluated. These compounds, including derivatives of 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl, were tested for their potential as safer alternatives to existing treatments. The results showed non-genotoxic in vivo effects, making them promising candidates for SCD symptom management (dos Santos et al., 2011).
Polymer Synthesis and Applications
The compound has also been utilized in the synthesis of polymers. For example, its derivatives have been used as precursors for the preparation of dendronized thioether adducts via thiol-Michael coupling chemistry. These polymers have potential applications in various fields, including materials science and drug delivery (Liu et al., 2014).
Drug Design and Molecular Interactions
Further research has explored the molecular interactions of N-phthaloyl compounds, including derivatives of 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl, in protic and non-protic solvents. These studies are crucial for understanding drug transmission, absorption, and the development of novel therapeutic agents (Tekade et al., 2019).
Supramolecular Chemistry
The synthesis and characterization of organotin carboxylates featuring isoindoline-1,3-dione structures have been conducted, revealing unique supramolecular arrangements. These studies contribute to the broader understanding of molecular assembly and its potential applications in materials science and catalysis (Xiao et al., 2019).
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-2-methylpropanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-12(2,7-14)13-10(15)8-5-3-4-6-9(8)11(13)16/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVRCGDUMGTSMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)N1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropanal | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


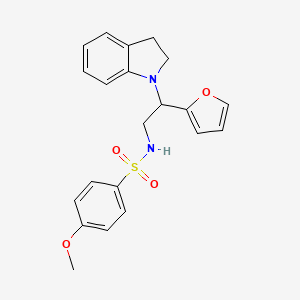
![8-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2586890.png)
![5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B2586891.png)
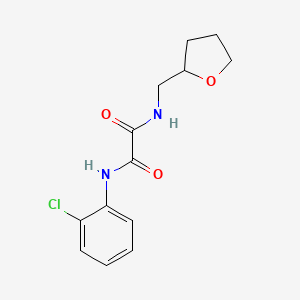
![N-(3-methoxyphenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2586895.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2586897.png)

![3-Hydroxy-2-[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-(4-methoxyphenyl)methyl]-6-(hydroxymethyl)pyran-4-one](/img/structure/B2586901.png)
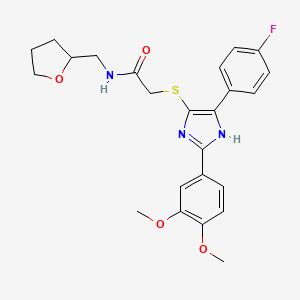
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2586907.png)

![8-Chloro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2586909.png)
